molecular formula C7H9N3O4 B1588280 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid CAS No. 26308-41-8

5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid

Cat. No. B1588280
CAS RN: 26308-41-8
M. Wt: 199.16 g/mol
InChI Key: NWFDDRJCLWSJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 . It is a derivative of pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid, often involves the use of various precursors and post-functionalization reactions . For instance, one method involves the condensation and hydrolysis of corresponding acids, followed by cyclization to yield pyrazoloquinolines .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered heterocyclic ring with two adjacent nitrogen atoms . The compound also contains ethyl, methyl, nitro groups, and a carboxylic acid group .

properties

IUPAC Name

5-ethyl-2-methyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-4-5(10(13)14)6(7(11)12)9(2)8-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFDDRJCLWSJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428320
Record name 5-ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid

CAS RN

26308-41-8
Record name 5-ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid
Reactant of Route 3
5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid
Reactant of Route 4
5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid
Reactant of Route 5
5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid
Reactant of Route 6
5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.